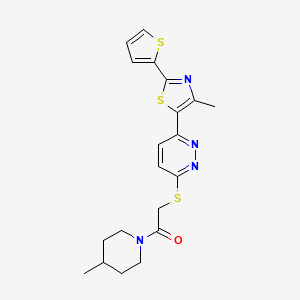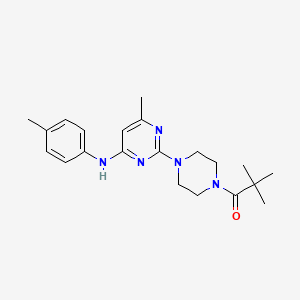
4-Methyl-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core substituted with a naphthalene-2-sulfonyl group, a piperazine ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE
- 4-METHYL-2-[4-(BENZENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE
- 4-METHYL-2-[4-(TOLUENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE
Uniqueness
The uniqueness of 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE lies in its specific substitution pattern and the presence of the naphthalene-2-sulfonyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H27N5O2S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
4-methyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C23H27N5O2S/c1-18-16-22(26-10-4-5-11-26)25-23(24-18)27-12-14-28(15-13-27)31(29,30)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-9,16-17H,4-5,10-15H2,1H3 |
Clé InChI |
MOHAASRNKLMPIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11240506.png)

![2-bromo-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240517.png)

![N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240538.png)

![N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240556.png)
![N-(3-fluorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11240557.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11240558.png)
![2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide](/img/structure/B11240562.png)
![5-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11240575.png)
![7-(3-Bromo-4-ethoxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11240578.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide](/img/structure/B11240581.png)
![4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240598.png)
